

Application Note: Quantification of Urolithin M7 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Urolithin M7	
Cat. No.:	B15595094	Get Quote

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Urolithin M7** in human plasma. Urolithins are microbial metabolites of ellagic acid and ellagitannins, and their quantification in biological matrices is crucial for pharmacokinetic, nutritional, and clinical studies. This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative electrospray ionization mode. The protocol provides detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation guidelines, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Urolithin M7 (3,8,10-trihydroxy-urolithin) is a gut microbial metabolite derived from dietary ellagitannins and ellagic acid.[1] Emerging research suggests that urolithins may possess various biological activities, including anti-inflammatory and antioxidant properties, making them promising molecules in disease prevention and therapy.[2][3] Accurate and precise quantification of **Urolithin M7** in plasma is essential to understand its bioavailability, metabolism, and potential health effects. This application note presents a comprehensive LC-MS/MS method designed for the reliable quantification of **Urolithin M7** in human plasma.



ExperimentalMaterials and Reagents

- Urolithin M7 standard (purity >95%)
- Stable isotope-labeled **Urolithin M7** (e.g., **Urolithin M7**-13C₆) as internal standard (IS)
- · LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (K2EDTA)

Standard Solutions

Stock solutions of **Urolithin M7** and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). Calibration standards are prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations in a similar manner.

Sample Preparation

Plasma sample preparation is performed using protein precipitation, a common and effective method for urolithin extraction.[4][5][6]

- Allow plasma samples to thaw on ice.
- To 100 μL of plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution.
- Add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase composition (e.g., 95% mobile phase A and 5% mobile phase B).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[1][7]
Mobile Phase A	0.1% Formic acid in water[1][4]
Mobile Phase B	0.1% Formic acid in acetonitrile[1][4]
Flow Rate	0.4 mL/min[4]
Injection Volume	5 μL[1]
Column Temperature	40°C
Gradient Elution	See Table 1

Table 1: Gradient Elution Program



Time (min)	% Mobile Phase B
0.0	5
1.0	5
5.0	50
7.0	95
8.0	95
8.1	5
10.0	5

Mass Spectrometric Conditions:

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Negative[1][2][8]	
Scan Type	Multiple Reaction Monitoring (MRM)	
Ion Spray Voltage	-4500 V	
Source Temperature	500°C	
Curtain Gas	30 psi	
Collision Gas	Nitrogen	
MRM Transitions	See Table 2	

Table 2: Multiple Reaction Monitoring (MRM) Transitions for **Urolithin M7** and Internal Standard



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Urolithin M7 (Quantifier)	243.2	To be determined	100	To be optimized
Urolithin M7 (Qualifier)	243.2	To be determined	100	To be optimized
Urolithin M7-13C6 (IS)	249.2	To be determined	100	To be optimized

Note: The precursor ion for **Urolithin M7** is the deprotonated molecule [M-H]⁻. Product ions and collision energies must be optimized by infusing a standard solution of **Urolithin M7** into the mass spectrometer.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

- Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention time of **Urolithin M7** and the IS.
- Linearity and Range: The linearity of the calibration curve should be evaluated over the specified concentration range. A correlation coefficient (r²) of >0.99 is desirable.
- Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
- Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
- Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.



- Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
- Stability: The stability of **Urolithin M7** in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

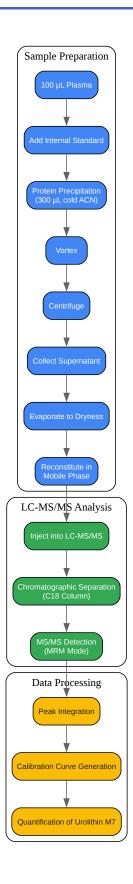
Data Presentation

Table 3: Summary of Quantitative Data for **Urolithin M7** Method Validation

Parameter	Result	Acceptance Criteria
Linearity (r²)	>0.995	>0.99
Range	0.1 - 100 ng/mL	-
LLOQ	0.1 ng/mL	S/N > 10, Accuracy ±20%, Precision <20%
Intra-day Precision (CV%)	<10%	<15%
Inter-day Precision (CV%)	<12%	<15%
Intra-day Accuracy (%)	95 - 108%	85 - 115%
Inter-day Accuracy (%)	93 - 110%	85 - 115%
Mean Extraction Recovery	~90%	Consistent and reproducible
Matrix Effect	<15%	<15%

Visualizations





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